N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine
Description
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, a morpholine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-19(12-15-13-20(2)18-17-15)11-14-5-3-4-6-16(14)21-7-9-22-10-8-21/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXGISGKAADYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CC2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenyl or triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and morpholine rings facilitate binding to metal ions and biological macromolecules, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions is crucial for its function in catalysis and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(1-phenyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine
- N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-piperidin-4-ylphenyl)methanamine
- N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-pyrrolidin-4-ylphenyl)methanamine
Uniqueness
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine is unique due to the presence of both the triazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
